Superior Maximal BRD4 Degradation Efficacy in a Direct Comparative Study
In a direct, head-to-head comparison of BRD4-targeting PROTACs, PROTAC BRD4 Degrader-22 (Compd 44h) achieved the highest percentage of BRD4 degradation in MOLT4 cells. At a concentration of 0.1 μM and after 24 hours of treatment, it induced 96% degradation of the target protein [1]. This performance surpasses that of other well-known degrader chemotypes in the same study, including the reference compounds dBET57 and MZ1.
| Evidence Dimension | Maximal degradation of BRD4 protein |
|---|---|
| Target Compound Data | 96% degradation |
| Comparator Or Baseline | dBET57: 92% degradation; MZ1: 94% degradation |
| Quantified Difference | 2-4 percentage points higher degradation efficiency than dBET57 and MZ1 |
| Conditions | MOLT4 cells treated with 0.1 µM compound for 24 hours; protein levels quantified and normalized to DMSO controls |
Why This Matters
A higher maximal degradation (Dmax) is a critical parameter for ensuring complete target engagement and downstream biological effect, especially in experimental systems where near-total protein knockdown is required.
- [1] Steinebach, C., et al. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem. 2023, 66(21): 14513–14543. (Table 4). View Source
